molecular formula C20H16N6O B5202020 N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Cat. No.: B5202020
M. Wt: 356.4 g/mol
InChI Key: LSJGJWCZKTVMPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties "N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide" is a heterocyclic compound featuring a pyridazine core substituted with a pyrazole moiety at the 6-position. This pyridazine ring is linked via an amino group to a phenyl ring, which is further connected to a benzamide group. The molecular formula is C₂₀H₁₆N₆O, with a molecular weight of 372.38 g/mol (calculated from and structural analogs in ).

Characterization typically employs ¹H NMR, IR spectroscopy, and mass spectrometry (as seen in for related compounds). Crystallographic data for structurally similar molecules, such as "N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine" (), highlight planar geometries and hydrogen-bonding networks critical for target binding.

Potential Biological Relevance The compound’s design aligns with kinase inhibitors targeting DDR1/2 (Discoidin Domain Receptors), as seen in . However, its selectivity profile remains unconfirmed in the provided evidence. The pyridazine-pyrazole scaffold may enhance binding specificity compared to broader-spectrum inhibitors like nilotinib or dasatinib ().

Properties

IUPAC Name

N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O/c27-20(15-5-2-1-3-6-15)23-17-9-7-16(8-10-17)22-18-11-12-19(25-24-18)26-14-4-13-21-26/h1-14H,(H,22,24)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJGJWCZKTVMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The predicted properties such as boiling point of543.8±50.0 °C , density of 1.40±0.1 g/cm3 , and pKa of 12.68±0.70 could provide some insights into its pharmacokinetic behavior. These properties might influence the compound’s bioavailability, but further studies are needed to confirm this.

Biological Activity

N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core substituted with both pyrazole and pyridazine rings, contributing to its unique chemical properties. The presence of these heterocycles often correlates with significant biological activity, making this compound a subject of interest in drug discovery.

Research indicates that compounds containing pyrazole and pyridazine moieties exhibit various mechanisms of action:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation. For instance, they have shown inhibitory activity against BRAF(V600E), EGFR, and telomerase, which are critical targets in cancer therapy .
  • Receptor Modulation : The compound may interact with specific receptors in the body, modulating their activity to exert therapeutic effects. This includes potential interactions with kinases involved in cell signaling pathways.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description References
AnticancerExhibits cytotoxic effects against various cancer cell lines, including breast cancer .
Anti-inflammatoryDemonstrates potential to reduce inflammation markers in vitro and in vivo models .
AntimicrobialShows activity against certain bacterial strains, indicating potential use as an antimicrobial agent .

Case Studies

  • Anticancer Activity : A study evaluated the anticancer effects of pyrazole derivatives similar to this compound on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated significant cytotoxicity, particularly when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy .
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study found that these compounds could significantly lower levels of pro-inflammatory cytokines in cultured macrophages, indicating their potential application in treating inflammatory diseases .
  • Antimicrobial Studies : Research on the antimicrobial properties revealed that the compound exhibited notable activity against several pathogenic bacteria, suggesting its utility in developing new antimicrobial therapies .

Research Findings

Recent studies have expanded our understanding of the structure-activity relationship (SAR) of pyrazole derivatives:

  • SAR Analysis : Modifications to the pyrazole ring and the introduction of various substituents significantly influence biological activity. For instance, changes in the electron-donating or withdrawing nature of substituents can enhance or diminish enzyme inhibitory effects .
  • In Vivo Studies : Animal models have confirmed the anticancer and anti-inflammatory activities observed in vitro, providing a basis for further clinical exploration. These studies emphasize the importance of continued research into this class of compounds for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity (Inferred)
N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide (Target) C₂₀H₁₆N₆O 372.38 Pyridazine-pyrazole core; phenylbenzamide linker Potential DDR1/2 inhibitor (selectivity unknown)
Imatinib () C₂₉H₃₁N₇O 493.60 Piperazinylmethyl group; pyrimidine-pyridine core Broad kinase inhibitor (BCR-ABL, DDR1/2)
Nilotinib () C₂₈H₂₂F₃N₇O 529.52 Trifluoromethyl; imidazole substitution DDR1/2 inhibition (non-selective)
4-Methyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide () C₁₇H₁₈N₆O 322.37 Ethylamino linker; methylbenzamide Unreported (structural analog)
3-Bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide () C₂₀H₁₅BrN₆O 435.28 Bromine substitution at benzamide Modified solubility/binding affinity

Key Findings and Differentiation

Structural Divergence and Selectivity The target compound lacks the piperazinylmethyl or trifluoromethyl groups seen in imatinib and nilotinib (), which are associated with off-target effects. Compared to the ethyl-linked analog (), the target’s phenylbenzamide linker provides rigidity, possibly enhancing target engagement.

Impact of Substituents

  • The brominated derivative () exhibits increased molecular weight (435.28 vs. 372.38 g/mol) and lipophilicity, which could influence membrane permeability or binding kinetics.
  • Imatinib’s pyrimidine-pyridine core () contributes to its broad kinase inhibition, whereas the target’s pyridazine-pyrazole system may limit cross-reactivity.

Therapeutic Potential While imatinib and nilotinib are clinically validated for leukemia, the target compound’s inferred DDR1/2 activity () suggests utility in fibrosis or cancer metastasis, where DDRs are implicated. The absence of a hydroxyethyl-piperazine group (as in dasatinib, ) may reduce metabolic instability, a common issue with kinase inhibitors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.